(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-25-10-9-23-17-14(20)6-4-8-16(17)26-19(23)22-18(24)13-11-21-15-7-3-2-5-12(13)15/h2-8,11,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPIAGJAXFMJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CNC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 365.4 g/mol
- CAS Number : 1007038-99-4
The compound features a complex structure that includes a fluorine atom, a methoxy group, and a benzo[d]thiazole moiety, which are known to influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay, which assesses cell viability based on metabolic activity.
Case Study Findings
- Cytotoxicity Assay Results :
- The compound exhibited significant cytotoxicity against several human cancer cell lines with IC50 values reported below 10 μM, indicating strong potential as an anticancer agent.
- Comparative studies with standard chemotherapeutics like doxorubicin showed that this compound had lower lytic effects on normal human leukocytes, suggesting a favorable therapeutic index.
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| This compound | A549 (Lung) | <5 | Highly Active |
| This compound | MCF7 (Breast) | <7 | Highly Active |
| Doxorubicin | A549 (Lung) | 0.5 | Standard |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : Preliminary studies suggest that it may inhibit pathways involved in tumor growth and metastasis, including those related to angiogenesis and inflammation.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in tumor cells has been observed, contributing to cell death.
Anti-inflammatory Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also exhibit anti-inflammatory effects. This is particularly relevant in cancer therapy where inflammation plays a critical role in tumor progression.
Research Insights
Studies have indicated that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, potentially enhancing its therapeutic efficacy when used in combination with other anti-cancer agents.
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
